molecular formula C17H21NO2 B15064402 N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine

Cat. No.: B15064402
M. Wt: 271.35 g/mol
InChI Key: QKADLIHIMIATIK-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine is a synthetic amine derivative featuring a furan-2-amine core substituted with a 4-methoxyphenyl group and a branched alkenyl chain. Its structure combines aromatic, heterocyclic, and aliphatic components, making it a versatile scaffold for pharmacological and synthetic applications. The compound’s unique features include:

  • 4-Methoxyphenyl group: Enhances lipophilicity and modulates electronic properties via the methoxy substituent.
  • 3-Methylbut-3-enyl chain: Introduces steric bulk and conformational flexibility .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine

InChI

InChI=1S/C17H21NO2/c1-13(2)12-16(18(3)17-6-5-11-20-17)14-7-9-15(19-4)10-8-14/h5-11,16H,1,12H2,2-4H3

InChI Key

QKADLIHIMIATIK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C1=CC=C(C=C1)OC)N(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetonitrile with methylbutenyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

Scientific Research Applications

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Methoxyphenyl Motifs

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine (CAS 436087-20-6)
  • Structure : Contains a furan-2-yl group, 4-methoxyphenyl, and an ethyl linker.
  • Key Differences : Ethyl linker vs. butenyl chain in the target compound.
1-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine
  • Structure : Features a furanmethylamine group and a substituted methoxyphenyl ring (benzyloxy, chlorine).
  • Key Differences : Additional substituents (Cl, benzyloxy) increase molecular weight (357.83 g/mol) and polarity.
  • Implications : Chlorine may enhance electrophilicity, influencing reactivity in drug metabolism .

Analogues with Modified Aliphatic Chains

N-[[5-(4-Fluorophenyl)furan-2-yl]methyl]-2,3-dimethylbutan-1-amine
  • Structure : Fluorophenyl-substituted furan with a dimethylbutyl chain.
  • Key Differences : Fluorine substituent vs. methoxy group; dimethylbutyl chain vs. butenyl.
  • Implications : Fluorine’s electron-withdrawing effects could alter metabolic stability compared to the methoxy group’s electron-donating properties .
b. (2R,3S)-2-(4-Methoxyphenyl)-N-methyltetrahydrofuran-3-amine
  • Structure : Tetrahydrofuran ring fused with a 4-methoxyphenyl group.
  • Key Differences : Cyclic ether (tetrahydrofuran) vs. linear alkenyl chain.
  • Implications : Reduced conformational flexibility may limit interactions with planar binding sites .

Pharmacologically Active Analogues

Astemizole (Hismanal®)
  • Structure : Contains a 4-methoxyphenethyl group and a benzimidazole core.
  • Key Differences : Benzimidazole and piperidine moieties absent in the target compound.
  • Implications : Astemizole’s antihistaminic activity arises from its benzimidazole-piperidine scaffold, highlighting divergent biological targets compared to the furan-2-amine derivative .
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide
  • Structure : Propenamide linker with dihydroxyphenyl and methoxyphenyl groups.
  • Key Differences : Amide vs. amine functional group; conjugated propenamide system.
  • Implications : The amide group may improve solubility but reduce membrane permeability compared to the target compound’s amine .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound CAS 436087-20-6 Astemizole
Molecular Weight (g/mol) ~303 (estimated) 357.83 458.6
Lipophilicity (LogP) Moderate High (due to benzyl) High
Hydrogen Bond Donors 1 1 2
Key Functional Groups Furan, methoxy Furan, methoxy, ethyl Benzimidazole, methoxy

Biological Activity

N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine is a complex organic compound notable for its unique structural features, which include a furan ring, an amine group, and a methoxy-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. The presence of the methoxy group enhances its reactivity and biological potential, making it a candidate for further research.

Biological Activities

Research indicates that compounds containing furan and amine groups often exhibit a variety of biological activities. The following table summarizes some of the notable activities associated with this compound and related compounds.

Activity Description
Antimicrobial Exhibits significant activity against various bacterial strains.
Antioxidant Capable of scavenging free radicals, potentially reducing oxidative stress.
Cytotoxicity Shows selective cytotoxic effects on certain cancer cell lines.
Enzyme Inhibition Interacts with specific enzymes, demonstrating inhibition properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
  • Enzyme Interaction : It has been shown to inhibit enzymes involved in metabolic pathways, which could have therapeutic implications in metabolic disorders.
  • Radical Scavenging : The furan ring contributes to the compound's ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various furan derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antimicrobial effects.

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed an IC50 value of 15 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

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